In Vivo Metabolic Fate and Sulfoxide Conversion
Lamivudine sulfoxide is the only known metabolite of lamivudine in humans, formed via a minor but quantifiable metabolic pathway. In contrast to the parent drug, which is primarily excreted unchanged, a specific fraction of an oral lamivudine dose is consistently recovered as the trans-sulfoxide metabolite. [1]
| Evidence Dimension | Urinary excretion of metabolite as a percentage of total oral dose (12 hours post-dose) |
|---|---|
| Target Compound Data | 5.2% ± 1.4% (mean ± SD) excreted as lamivudine sulfoxide |
| Comparator Or Baseline | Lamivudine (parent drug): ~70% excreted unchanged in urine |
| Quantified Difference | The sulfoxide accounts for a minor (approx. 5%) but specific and consistent elimination fraction, distinct from the predominant renal clearance of unchanged parent drug. |
| Conditions | Oral administration in HIV-1-infected adults; urine collected over 12 hours; quantified via validated analytical methods [2] |
Why This Matters
This quantifies the exact formation of the sulfoxide, providing essential baseline data for designing and validating accurate LC-MS/MS methods for metabolite monitoring in clinical pharmacokinetic studies.
- [1] SYMFI LO (efavirenz, lamivudine, and tenofovir disoproxil fumarate) tablets, for oral use. Prescribing Information. Mylan Specialty L.P., 2019. View Source
- [2] DrugCentral. Lamivudine. 2023. View Source
